Kynurenine sulfate

説明

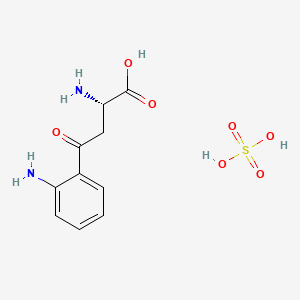

Kynurenine sulfate is a sulfated derivative of kynurenine, an intermediate metabolite in the tryptophan-kynurenine pathway. Structurally, it consists of kynurenine (an α-amino acid with an aromatic side chain) conjugated to a sulfate group, forming a stable salt. It is synthesized endogenously via enzymatic sulfation of kynurenine, primarily in the liver and kidneys, and is also detectable in biological fluids such as urine and serum .

This compound is implicated in multiple physiological and pathological processes. For instance, it serves as a substrate for kynurenine aminotransferase (KAT) enzymes, which catalyze its conversion to kynurenic acid—a neuroactive metabolite linked to neurological disorders like schizophrenia . Additionally, it is recognized as a uremic toxin in chronic kidney disease (CKD), where impaired renal clearance leads to its systemic accumulation, contributing to endothelial dysfunction and cardiovascular complications .

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Conrad-Limpach Method Adaptations

The Conrad-Limpach (CL) method, traditionally used for synthesizing quinoline derivatives, has been adapted for kynurenic acid (KYNA) production. Although KYNA and kynurenine are distinct metabolites, the CL framework offers insights into scalable synthesis strategies. For example, microwave-assisted CL reactions enable rapid enamine formation and thermal ring closure, achieving yields of 60–74% within 2–3.5 hours. Modifications to this method, such as substituting halogenated solvents (e.g., 1,2-dichlorobenzene) with green alternatives (γ-valerolactone or diethyl carbonate), reduce environmental impact while maintaining efficiency (Table 1).

Table 1: Reaction Conditions for Conrad-Limpach-Derived Syntheses

| Parameter | Typical Range | Optimized Values (Green Solvents) |

|---|---|---|

| Temperature (Step 1) | 100–120°C | 120°C |

| Temperature (Step 2) | 160–180°C | 180°C |

| Reaction Time | 60–120 minutes | 90 minutes |

| Solvent System | DCB, Ethanol | GVL, DEC |

| Yield | 60–74% | 65–70% |

Adapting these conditions for L-kynurenine synthesis would require substituting aniline derivatives with tryptophan precursors and adjusting ring-closure steps to preserve the amino acid backbone.

Sulfate Salt Formation

Post-synthesis, L-kynurenine is converted to its sulfate salt via acid-base reaction. A standard protocol involves dissolving L-kynurenine in a 5% NaOH solution, followed by gradual addition of sulfuric acid to achieve pH 7.4. The mixture is then precipitated using ice-cold phosphate buffer, yielding a crystalline product. This method, employed in murine studies, ensures high bioavailability for intraperitoneal administration.

Microwave-Assisted Synthesis and Scalability

Microwave (MW)-assisted synthesis has emerged as a high-efficiency alternative to conventional thermal methods. In KYNA production, MW irradiation reduces reaction times from days to hours while improving regioselectivity. For instance, ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, a KYNA precursor, is synthesized in 60 minutes at 180°C using MW, compared to 8–12 hours via traditional heating. Scaling this approach to gram-scale production requires optimizing solvent volume and microwave power (Table 2).

Table 2: Scalability of Microwave-Assisted Syntheses

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Reaction Volume | 5 mL | 25 mL |

| DEAD Equivalents | 1.09 | 1.09 |

| Yield | 70–74% | 68–72% |

| Purity (HPLC) | ≥95% | ≥93% |

These metrics suggest that MW methods are viable for large-scale L-kynurenine production, though sulfate salt formation would necessitate additional purification steps.

Purification and Crystallization Techniques

Purifying this compound requires addressing its high solubility in aqueous solutions and susceptibility to degradation.

Column Chromatography

Intermediate purification using silica gel chromatography with n-hexane:ethyl acetate (95:5) eluents effectively removes byproducts like maleimides. This step is critical in both CL and Mannich reaction-derived syntheses, achieving purities of ≥90%.

Recrystallization

Final products are recrystallized from n-hexane:ethyl acetate mixtures, yielding monoclinic crystals suitable for X-ray diffraction analysis. For sulfate salts, replacing ethyl acetate with phosphate buffer (0.2 M, pH 7.4) enhances crystal stability.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 330 nm) is the gold standard for quantifying this compound. Basal extracellular levels in murine brain slices, for example, are measured at 0.12 ± 0.03 nM/mg protein, increasing to 1.45 ± 0.21 nM/mg protein after kynurenine incubation.

Thin-Layer Chromatography (TLC) Densitometry

TLC densitometry offers a rapid, eco-friendly alternative for monitoring reaction progress. Using silica gel plates and ethanol:ammonia (9:1) mobile phases, this method achieves a limit of detection (LOD) of 0.5 μg/mL, correlating strongly with HPLC results (R² = 0.98).

Applications in Neuropharmacological Research

This compound’s preparation protocols are tailored to its end-use in behavioral and histological studies. For instance, systemic administration in mice (300 mg/kg, i.p.) elevates brain kynurenic acid levels within 2 hours, inducing measurable changes in c-Fos immunopositivity and object recognition memory . Such applications underscore the importance of stringent synthesis and purification protocols to ensure batch-to-batch consistency.

化学反応の分析

Types of Reactions

Kynurenine sulfate undergoes various chemical reactions, including:

Oxidation: Converts kynurenine to this compound.

Reduction: Can be reduced back to kynurenine under specific conditions.

Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products

Kynurenic Acid: Formed through further oxidation.

3-Hydroxykynurenine: Produced via hydroxylation.

科学的研究の応用

Neuroscience Applications

Kynurenine sulfate is implicated in several neurological conditions due to its effects on neurotransmission and neuroinflammation.

Neuroprotective Effects

Research indicates that this compound can influence the levels of kynurenic acid, which has neuroprotective properties. Studies have shown that systemic administration of this compound can lead to an increase in kynurenic acid levels, potentially mitigating synaptic dysfunction associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Behavioral Studies

In behavioral studies involving rodents, high doses of this compound have been linked to alterations in cognitive tasks, suggesting that it may play a role in modulating memory and learning processes . For instance, a study demonstrated that low doses resulted in hypoactivity and spatial working memory deficits, while higher doses showed neuroprotective effects .

Pain Management

The kynurenine pathway is increasingly recognized for its role in chronic pain conditions.

Chronic Pain Disorders

this compound and its metabolites have been associated with chronic pain syndromes. Research indicates that metabolites such as kynurenic acid exhibit analgesic properties, potentially serving as therapeutic agents for conditions like fibromyalgia and neuropathic pain . In rodent models, intraperitoneal administration of kynurenine has shown significant antinociceptive effects .

Mechanisms of Action

The analgesic effects are believed to be mediated through interactions with glutamatergic receptors and G-protein coupled receptors. Kynurenic acid acts as an antagonist at NMDA receptors, which are involved in pain transmission pathways . This suggests that modulation of the kynurenine pathway could be a viable strategy for developing new pain relief therapies.

Neuroprotection in Stroke

This compound has been studied for its potential neuroprotective effects following ischemic events such as strokes.

Preclinical Evidence

A systematic review highlighted that treatment with kynurenine or inhibitors of kynurenine metabolism reduced infarct size and improved cognitive outcomes post-stroke in animal models . The ability of kynurenine to cross the blood-brain barrier allows it to be converted into kynurenic acid within the central nervous system, providing neuroprotection against excitotoxicity .

Clinical Insights

Clinical studies have shown altered levels of kynurenine metabolites in stroke patients compared to healthy controls. For example, lower levels of tryptophan and kynurenic acid were observed in stroke patients, suggesting a dysregulation of the kynurenine pathway during acute ischemia . These findings support the hypothesis that targeting this pathway may offer therapeutic benefits in stroke management.

Summary Table of Applications

| Application Area | Mechanism | Evidence Type | Key Findings |

|---|---|---|---|

| Neuroscience | Modulates neurotransmission | Preclinical/Clinical | Alters cognitive functions; potential for neuroprotection |

| Pain Management | Antinociceptive effects | Preclinical | Significant pain relief in chronic pain models |

| Stroke Neuroprotection | Reduces infarct size | Preclinical/Clinical | Improved outcomes post-stroke; altered metabolite levels |

作用機序

Kynurenine sulfate exerts its effects through several mechanisms:

Neurotransmission: Modulates the activity of neurotransmitters, particularly glutamate, by influencing the kynurenine pathway.

Immune Regulation: Acts on immune cells to modulate cytokine production and immune responses.

Molecular Targets: Interacts with receptors such as N-methyl-D-aspartate (NMDA) receptors and G protein-coupled receptors.

類似化合物との比較

Comparison with Similar Compounds

Kynurenine sulfate shares structural and functional similarities with other sulfated metabolites and tryptophan-derived compounds. Below is a detailed comparison:

Structural Similarities and Differences

- This compound vs. Indoxyl Sulfate: Both are sulfated tryptophan metabolites. However, indoxyl sulfate arises from the hepatic sulfation of indoxyl (a product of gut microbial tryptophan metabolism), whereas this compound originates from the sulfation of kynurenine in the kynurenine pathway . Indoxyl sulfate lacks the amino acid backbone present in this compound, resulting in distinct receptor interactions (e.g., aryl hydrocarbon receptor (AHR) activation by indoxyl sulfate vs. KAT enzyme interactions by this compound) .

- This compound vs. Estradiol Disulfate: Estradiol disulfate, a steroid sulfate ester, features two sulfate groups on estradiol. In contrast, this compound has a single sulfate group attached to an amino acid backbone . Both compounds inhibit KAT enzymes, but estradiol disulfate exhibits significantly higher potency (IC₅₀ ~10 μM for estradiol disulfate vs. substrate activity for this compound) due to its ability to form hydrogen bonds with active-site residues (e.g., Asn-202, Lys-263) via its 17-sulfate group .

Functional Roles and Pathological Associations

Enzyme Inhibition Potency

Research Findings and Key Insights

Sulfate Position Dictates Potency :

Estradiol derivatives with sulfates at the 17-position (e.g., estradiol disulfate) exhibit stronger KAT-II inhibition than those with 3-sulfates. This is attributed to hydrogen bonding with Lys-263 and Asn-202 in the enzyme’s active site, a feature mimicked in synthetic inhibitors like JN-01 .Transport and Toxicity :

this compound and indoxyl sulfate are both cleared by renal organic anion transporters (OAT1/OAT3). However, this compound shows a preference for OAT1, while indoxyl sulfate is equally handled by OAT1 and OAT3 .Disease Associations : Elevated this compound levels correlate with endothelial dysfunction in CKD and thrombosis in cancer patients, likely via AHR activation and oxidative stress pathways .

生物活性

Kynurenine sulfate (KYNs) is a significant metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation in mammals. This pathway is crucial for various biological processes, including neurotransmission, immune response, and cellular metabolism. This article explores the biological activity of KYNs, focusing on its neuroactive properties, implications in diseases, and potential therapeutic applications.

Overview of the Kynurenine Pathway

The kynurenine pathway begins with the conversion of tryptophan into kynurenine through the action of enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). Kynurenine can be further metabolized into several downstream products, including kynurenic acid (KYNA), 3-hydroxykynurenine, and quinolinic acid. Each of these metabolites has distinct biological activities:

- Kynurenic Acid : An antagonist at NMDA receptors, it exhibits neuroprotective effects.

- 3-Hydroxykynurenine : Associated with oxidative stress and neurotoxicity.

- Quinolinic Acid : A neurotoxic compound that can induce excitotoxicity.

Neuroactive Properties

KYNs has been shown to influence synaptic transmission and behavior. Studies indicate that systemic administration of KYNs can lead to alterations in behavior and cognitive function due to its rapid conversion to KYNA in the brain. For instance:

- Behavioral Changes : Low doses of KYNs have been associated with hypoactivity and impaired spatial working memory in animal models .

- Neuroprotection : Conversely, high doses may confer neuroprotective effects by enhancing KYNA levels, which can mitigate excitotoxic damage .

Impact on Disease States

KYNs has been implicated in various pathological conditions:

- Chronic Kidney Disease (CKD) : Elevated levels of kynurenine and its metabolites have been linked to adverse cardiovascular outcomes in CKD patients. A study found that a doubling of serum-free kynurenine levels increased the hazard of cardiovascular events by 18% .

- COVID-19 : Research indicates that serum kynurenine levels are significantly elevated in COVID-19 patients, correlating with inflammatory markers such as IL-6 and CRP .

Case Study 1: this compound and Cognitive Function

A study investigated the effects of KYNs on cognitive performance in C57Bl/6j mice. Mice administered a high dose of KYNs exhibited improved performance in memory tasks compared to controls. This suggests that KYNs may enhance cognitive functions through its metabolites' neuroprotective properties .

Case Study 2: this compound in CKD

In a cohort study involving CKD patients, researchers measured serum levels of kynurenine and assessed their correlation with cardiovascular events. The findings revealed that higher kynurenine levels were predictive of increased cardiovascular risk, underscoring its role as a potential biomarker for disease progression in renal patients .

Research Findings Summary Table

Q & A

Q. What standardized protocols are recommended for quantifying kynurenine sulfate in biological samples?

Methodological Answer: Quantification typically employs high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Key considerations include:

- Sample preparation : Deproteinization using ultrafiltration or acid precipitation to avoid matrix interference .

- Calibration standards : Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for recovery variability .

- Validation parameters : Ensure linearity (R² > 0.99), intra-/inter-day precision (<15% CV), and limits of detection/quantification (LOD/LOQ) tailored to biological ranges .

Q. How is this compound integrated into studies on tryptophan metabolism pathways?

Methodological Answer:

- Experimental design : Pair this compound measurements with upstream metabolites (tryptophan, kynurenine) and downstream products (quinolinic acid, NAD+) to map flux through the kynurenine pathway (KP) .

- Kinetic assays : Use enzyme-linked immunosorbent assays (ELISAs) or isotopic tracing to assess indoleamine 2,3-dioxygenase (IDO) activity, which regulates KP activation .

- Controls : Include samples from genetic or pharmacological KP inhibition models (e.g., IDO-knockout mice) to validate specificity .

Advanced Research Questions

Q. What experimental models are most suitable for studying the role of this compound in chronic kidney disease (CKD)-associated cardiovascular disease (CVD)?

Methodological Answer:

- In vitro models : Human proximal tubular cells (HK-2) exposed to uremic toxins to simulate CKD microenvironments, with this compound levels correlated to oxidative stress markers (e.g., 8-OHdG) .

- In vivo models : Murine CKD models (e.g., 5/6 nephrectomy) with longitudinal serum this compound profiling and histopathological assessment of aortic calcification .

- Clinical cohorts : Nested case-control studies in CKD patients, measuring this compound alongside indoxyl sulfate and indole-3-acetate to isolate KP-specific CVD risk .

Q. How can researchers resolve contradictions in this compound’s reported pro-inflammatory vs. anti-inflammatory effects?

Methodological Answer:

- Contextual analysis : Stratify studies by disease stage (acute vs. chronic inflammation) and tissue specificity (e.g., CNS vs. peripheral circulation), as this compound may exhibit dual roles depending on microenvironmental factors .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 editing of aryl hydrocarbon receptor (AhR) in immune cells to test its mediation of this compound effects .

- Meta-analysis : Apply the I² statistic to quantify heterogeneity across studies and identify moderators (e.g., dosage, comorbidities) using random-effects models .

Q. What statistical approaches are recommended for synthesizing conflicting data on this compound’s association with neurological disorders?

Methodological Answer:

- Heterogeneity assessment : Calculate I² and H statistics to determine whether variance is due to study design (e.g., cohort size) or biological factors (e.g., blood-brain barrier permeability) .

- Subgroup analysis : Stratify by disorder subtype (e.g., Alzheimer’s vs. Parkinson’s) and adjust for confounders (e.g., age, APOE genotype) using multivariate regression .

- Publication bias evaluation : Funnel plots and Egger’s test to assess underreporting of null results .

Methodological and Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound measurements across laboratories?

Methodological Answer:

- Inter-laboratory validation : Share blinded samples with reference laboratories using harmonized protocols (e.g., CLIA-certified LC-MS platforms) .

- Data reporting : Adhere to MIAME (Minimum Information About a Microarray Experiment) or equivalent standards, detailing extraction methods, instrument settings, and raw data repositories .

- Negative controls : Include samples spiked with known interferents (e.g., bilirubin, hemoglobin) to validate assay robustness .

Q. What systematic review strategies are effective for identifying literature gaps in this compound research?

Methodological Answer:

- Search strategy : Use Boolean operators (e.g., "this compound" AND ("CVD" OR "neuroinflammation")) across PubMed, Embase, and Web of Science, with forward/backward citation tracking .

- Inclusion criteria : Prioritize studies reporting raw metabolite concentrations, KP enzyme activity, and clinical outcomes .

- Gap analysis : Map findings to PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to highlight understudied areas (e.g., pediatric populations) .

Data Presentation and Synthesis

Q. How should researchers present this compound data to facilitate cross-study comparisons?

Methodological Answer:

- Normalization : Express concentrations as nmol/mg creatinine (urine) or nmol/L (serum) to account for renal function variability .

- Graphical formats : Use box plots with median/IQR for clinical cohorts and line graphs for longitudinal/time-course studies .

- Supplementary data : Provide raw chromatograms, calibration curves, and QC sample results in supporting information files .

Key Research Gaps and Future Directions

- Mechanistic ambiguity : Limited data on this compound’s interaction with gut microbiota-derived indole derivatives in CKD .

- Translational barriers : Few studies correlate preclinical findings (e.g., murine models) with human biomarker profiles .

- Therapeutic potential : Need for RCTs testing IDO inhibitors or AhR modulators on this compound levels and clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。